

# BP Fluor 594 Alkyne: A Technical Guide for Advanced Bio-imaging

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## Compound of Interest

Compound Name: BP Fluor 594 Alkyne

Cat. No.: B15622350

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## Introduction

**BP Fluor 594 Alkyne** is a fluorescent probe widely utilized in biological research for the detection and visualization of azide-modified biomolecules.<sup>[1]</sup> This bright, red-fluorescent dye is functionalized with an alkyne group, enabling it to readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.<sup>[1][2][3]</sup> This bioorthogonal reaction forms a stable triazole linkage, covalently attaching the BP Fluor 594 dye to the target molecule.<sup>[1]</sup> Its high water solubility and pH insensitivity (from pH 4 to 10) make it a robust tool for a variety of applications in complex biological media, including imaging and flow cytometry.<sup>[2][4][5]</sup> BP Fluor 594 is spectrally similar to other well-known red-fluorescent dyes such as Alexa Fluor® 594 and DyLight® 594.<sup>[2][3]</sup>

## Core Properties and Specifications

The utility of **BP Fluor 594 Alkyne** in research is underpinned by its photophysical and chemical properties. Below is a summary of the key quantitative data for BP Fluor 594 and its derivatives.

## Photophysical Properties

Property	Value	Source
Excitation Maximum	~590 nm	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Emission Maximum	~617 nm	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Extinction Coefficient	~92,000 cm <sup>-1</sup> M <sup>-1</sup>	<a href="#">[4]</a> <a href="#">[6]</a>
Recommended Laser Lines	561 nm or 594 nm	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>

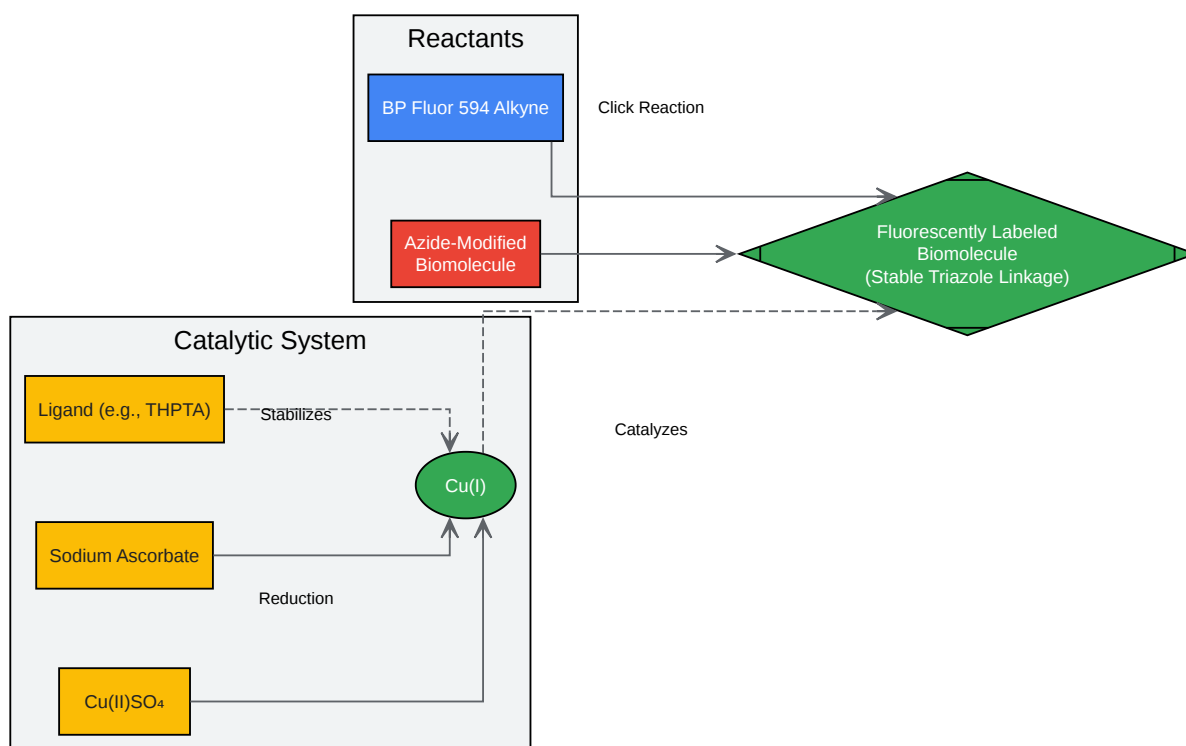
Note: Data is for the BP Fluor 594 core dye. Specific values for the alkyne derivative may vary slightly.

## Physicochemical Properties

Property	Value	Source
Molecular Weight	~758.9 g/mol	<a href="#">[2]</a>
Solubility	Water, DMSO, DMF	<a href="#">[2]</a> <a href="#">[4]</a>
Storage Conditions	-20°C, desiccated, protected from light	<a href="#">[2]</a> <a href="#">[4]</a>

## Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

**BP Fluor 594 Alkyne** is employed in a highly efficient and specific bioorthogonal reaction known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction involves the formation of a stable triazole ring from the reaction between the terminal alkyne of **BP Fluor 594 Alkyne** and an azide group on a target biomolecule. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate).



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**Figure 1.** Workflow of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

## Experimental Protocols

The following protocols provide a general framework for the use of **BP Fluor 594 Alkyne** in labeling various biological samples. Optimization may be required for specific applications.

### Labeling of Purified Biomolecules (e.g., Proteins, Oligonucleotides)

This protocol is suitable for the in vitro labeling of purified biomolecules that have been modified to contain an azide group.

#### Materials:

- Azide-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
- **BP Fluor 594 Alkyne**, dissolved in DMSO to a stock concentration of 1-10 mM
- Copper(II) Sulfate ( $\text{CuSO}_4$ ) stock solution (e.g., 20-50 mM in deionized water)
- Sodium Ascorbate stock solution (e.g., 100-250 mM in deionized water, freshly prepared)
- Copper-stabilizing ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in deionized water or DMSO)

#### Procedure:

- In a microcentrifuge tube, add the azide-modified biomolecule to the desired final concentration in buffer.
- Add the **BP Fluor 594 Alkyne** stock solution to achieve a 2-10 fold molar excess over the biomolecule.
- Add the copper-stabilizing ligand to the reaction mixture.
- Add the  $\text{CuSO}_4$  stock solution.
- Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.
- Incubate the reaction at room temperature for 30-60 minutes, protected from light.
- The labeled biomolecule can be purified from excess reagents by methods such as ethanol precipitation (for DNA), size exclusion chromatography, or dialysis.

## Labeling of Cell Lysates

This protocol is designed for the labeling of azide-modified proteins within a complex cell lysate.

#### Materials:

- Cell lysate containing azide-modified proteins (1-5 mg/mL)
- PBS buffer
- **BP Fluor 594 Alkyne** stock solution (e.g., 2.5 mM in DMSO or water)
- THPTA ligand stock solution (e.g., 100 mM in water)
- CuSO<sub>4</sub> stock solution (e.g., 20 mM in water)
- Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

#### Procedure:

- In a microcentrifuge tube, combine 50 µL of cell lysate with 90 µL of PBS buffer.
- Add 20 µL of the **BP Fluor 594 Alkyne** stock solution.
- Add 10 µL of the THPTA solution and vortex briefly.
- Add 10 µL of the CuSO<sub>4</sub> solution and vortex briefly.
- Initiate the reaction by adding 10 µL of the sodium ascorbate solution and vortex briefly.
- Incubate the reaction for 30 minutes at room temperature, protected from light.
- The labeled proteins in the lysate are now ready for downstream analysis (e.g., SDS-PAGE, western blotting).

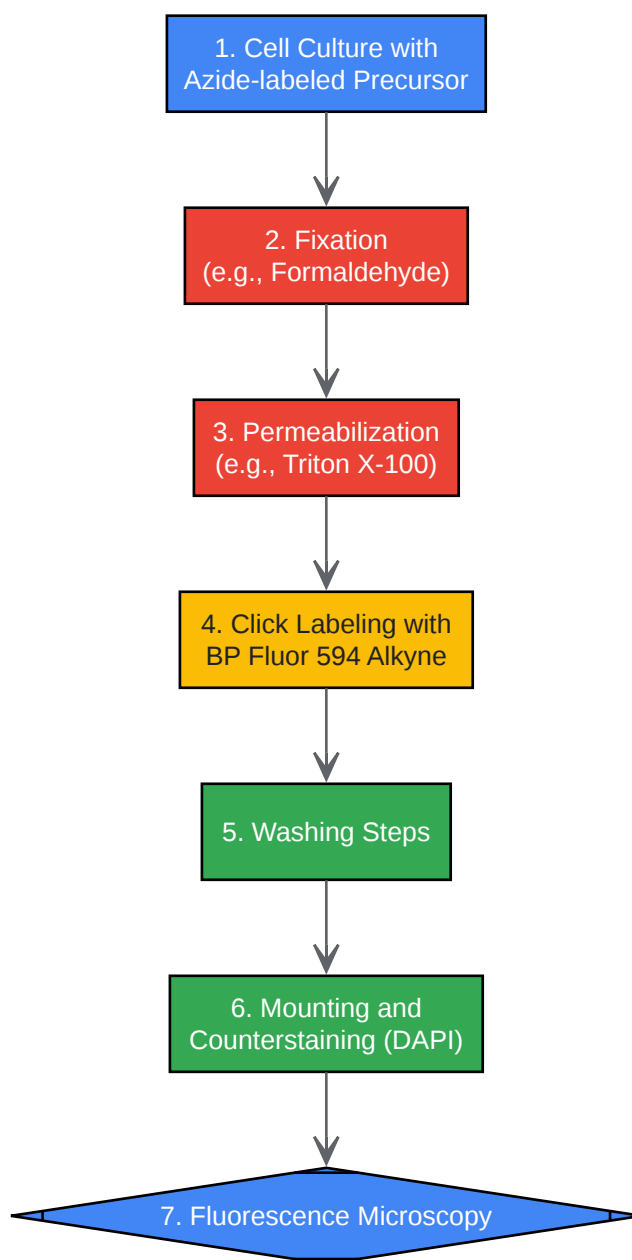
## Imaging of Azide-Labeled Components in Fixed Cells

This protocol outlines the steps for fluorescently labeling and imaging azide-modified molecules within fixed cells.

#### Materials:

- Cells grown on coverslips, with azide-labeled components

- Fixative solution (e.g., 3.7% formaldehyde in PBS)
- Permeabilization solution (e.g., 0.5% Triton® X-100 in PBS)
- Wash buffer (e.g., 3% BSA in PBS)
- Click-iT® reaction cocktail (prepare fresh):
  - Click-iT® reaction buffer
  - Copper protectant
  - **BP Fluor 594 Alkyne**
  - Click-iT® reaction buffer additive
- Mounting medium with DAPI (for nuclear counterstain)



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**Figure 2.** Experimental workflow for imaging azide-labeled molecules in fixed cells.

Procedure:

- Fixation: Add 3.7% formaldehyde in PBS to the cells on coverslips and incubate for 15 minutes at room temperature.
- Washing: Remove the fixative and wash the cells twice with 3% BSA in PBS.

- **Permeabilization:** Add 0.5% Triton® X-100 in PBS and incubate for 20 minutes at room temperature.
- **Washing:** Remove the permeabilization buffer and wash the cells with 3% BSA in PBS.
- **Click Labeling:** Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions, including **BP Fluor 594 Alkyne**. Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
- **Washing:** Remove the reaction cocktail and wash the cells once with 3% BSA in PBS, followed by a wash with PBS.
- **Mounting:** Mount the coverslips onto microscope slides using an appropriate mounting medium, with a nuclear counterstain such as DAPI if desired.
- **Imaging:** Visualize the fluorescently labeled cells using a fluorescence microscope with appropriate filter sets for BP Fluor 594 (e.g., Texas Red® or similar).

## Applications in Research and Drug Development

The versatility of **BP Fluor 594 Alkyne** and the CuAAC reaction has led to its adoption in a wide range of applications, including:

- **Proteomics:** Labeling and identification of newly synthesized proteins.
- **Genomics and Transcriptomics:** Visualization of DNA replication and RNA synthesis.
- **Glycobiology:** Detection and imaging of glycans in cells and tissues.
- **Drug Development:** Tracking the cellular uptake and distribution of alkyne-modified drug candidates.
- **High-Throughput Screening:** Development of assays for monitoring cellular processes.

## Conclusion

**BP Fluor 594 Alkyne** is a powerful and versatile tool for the fluorescent labeling of azide-modified biomolecules. Its bright red fluorescence, coupled with the high specificity and



efficiency of the copper-catalyzed click chemistry reaction, makes it an invaluable reagent for researchers in cell biology, molecular biology, and drug discovery. The straightforward and robust protocols for its use in a variety of contexts, from purified biomolecules to whole cells, ensure its continued and widespread application in advancing our understanding of complex biological systems.

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